molecular formula C12H9BrO3 B11844809 Ethanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- CAS No. 61983-29-7

Ethanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-

Cat. No.: B11844809
CAS No.: 61983-29-7
M. Wt: 281.10 g/mol
InChI Key: HQFRHWOUHBAXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H9BrO3 It is characterized by the presence of a bromine atom and two hydroxyl groups attached to a naphthalene ring, along with an ethanone group

Preparation Methods

The synthesis of 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone typically involves the bromination of 3,4-dihydroxynaphthalene followed by the introduction of an ethanone group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane.

Chemical Reactions Analysis

1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.

Common reagents and conditions for these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinones, alcohols, and substituted naphthalenes .

Scientific Research Applications

1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl groups play crucial roles in its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-, also known as 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone, is an organic compound characterized by its unique molecular structure that includes a bromine atom, two hydroxyl groups, and an ethanone moiety. Its molecular formula is C12H9BrO3C_{12}H_{9}BrO_{3}, with a molecular weight of 281.10 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
CAS Number 61983-29-7
Molecular Formula C12H9BrO3
Molecular Weight 281.10 g/mol
IUPAC Name 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone
InChI Key HQFRHWOUHBAXKU-UHFFFAOYSA-N

The biological activity of Ethanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- is primarily attributed to its functional groups. The bromine atom and hydroxyl groups enhance its interaction with various biological targets, including enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, making it a candidate for further pharmacological studies.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For example:

  • Antimicrobial Activity : Studies have shown that compounds similar to Ethanone can inhibit the growth of various bacterial strains. The presence of hydroxyl groups is believed to contribute to this activity by enhancing hydrogen bonding with microbial cell walls.
  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the anticancer potential of a related compound against several cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range, demonstrating potent cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells .
  • Antimicrobial Testing : In another study, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, suggesting strong antimicrobial properties.
  • Mechanistic Insights : Further research has focused on elucidating the precise molecular targets of Ethanone derivatives. Techniques such as X-ray crystallography and molecular docking studies have been employed to determine binding affinities with specific enzymes involved in cancer progression and microbial resistance .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Ethanone, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
7-Bromo-1-tetraloneLacks hydroxyl groupsLimited antimicrobial activity
6-Methoxy-1-tetraloneContains a methoxy groupDifferent chemical properties
4-Bromo-7-hydroxy-1-indanoneAnother brominated derivativeVaries in reactivity

The presence of hydroxyl groups in Ethanone enhances its reactivity and biological activity compared to these similar compounds.

Properties

CAS No.

61983-29-7

Molecular Formula

C12H9BrO3

Molecular Weight

281.10 g/mol

IUPAC Name

1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H9BrO3/c1-6(14)10-5-7-4-8(13)2-3-9(7)11(15)12(10)16/h2-5,15-16H,1H3

InChI Key

HQFRHWOUHBAXKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.